Proven Role as a Critical Intermediate in a Clinically-Validated GPR40 Agonist Synthesis Pathway
This compound is explicitly documented as intermediate (III) in the published synthetic route for TAK-875 (fasiglifam), a GPR40 agonist that reached Phase III clinical trials. The synthetic pathway involves a Suzuki coupling of 4-bromo-3,5-dimethylphenol with 3-formylphenylboronic acid to produce this intermediate, which is subsequently alkylated to install the pharmacophoric side chain [1]. In contrast, the des-methyl analog 4'-hydroxybiphenyl-3-carbaldehyde (CAS 283147-95-5) or the des-hydroxy analog 2',6'-dimethylbiphenyl-3-carbaldehyde (CAS 691905-26-7) cannot substitute in this validated route, as they lack either the essential nucleophilic handle or the necessary 2',6'-dimethyl substitution pattern required by the downstream pharmacophore [2].
| Evidence Dimension | Documented synthetic utility in a clinically-validated pharmaceutical synthesis pathway |
|---|---|
| Target Compound Data | Explicitly cited as intermediate (III) in the TAK-875 synthesis route; synthesized via Suzuki coupling with 3-formylphenylboronic acid in the presence of Pd(PPh3)3 and Na2CO3 at 80 °C [1] |
| Comparator Or Baseline | 4'-Hydroxybiphenyl-3-carbaldehyde (CAS 283147-95-5) and 2',6'-Dimethylbiphenyl-3-carbaldehyde (CAS 691905-26-7): Neither is documented in the TAK-875 synthetic route |
| Quantified Difference | Qualitative, but critical: the target compound is the only intermediate that satisfies both the structural requirements for the synthetic route and the pharmacophoric demands of the final drug |
| Conditions | TAK-875 synthesis pathway as published by Takeda Pharmaceutical Company [REFS-1, REFS-2] |
Why This Matters
For procurement decisions related to GPR40 agonist research, this compound's documented role in a validated synthesis pathway minimizes synthetic risk and avoids the need for route re-optimization.
- [1] Drug Synthesis Database. (2026). Synthetic Route for TAK-875 (Fasiglifam) via Intermediate III: 4'-hydroxy-2',6'-dimethylbiphenyl-3-carbaldehyde. YaoZh.com. View Source
- [2] Negoro, N., Sasaki, S., Mikami, S., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters, 1(6), 290-294. View Source
